1-(4-methoxybenzyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
Description
1-(4-Methoxybenzyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a nitrogen-containing heterocyclic compound characterized by a fused imidazo[4,5-b]quinoxaline core. The structure features a 4-methoxybenzyl group at position 1 and a p-toluenesulfonyl (tosyl) group at position 2. The dihydro (2,3-dihydro) moiety introduces partial saturation, reducing aromaticity compared to fully planar analogs. This structural modification may enhance solubility and alter biological interactions .
The tosyl group is commonly employed to stabilize intermediates or modulate electronic properties .
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c1-17-7-13-20(14-8-17)32(29,30)28-16-27(15-18-9-11-19(31-2)12-10-18)23-24(28)26-22-6-4-3-5-21(22)25-23/h3-14H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGQAKNGSIUANZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)CC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other imidazole and quinoxaline derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces.
Biochemical Pathways
Other quinoxaline derivatives have been found to cause dna damage, suggesting that this compound may also interact with dna or associated proteins.
Biological Activity
1-(4-Methoxybenzyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the imidazoquinoxaline family, which is known for a variety of pharmacological properties, including anticancer, antimicrobial, and enzyme inhibition activities.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H18N2O3S
- Molecular Weight : 342.41 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is hypothesized that the imidazoquinoxaline scaffold allows the compound to fit into active sites of enzymes or receptors, potentially inhibiting their activity or modulating their signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazoquinoxaline derivatives. For instance:
- In Vitro Studies : The compound has shown promising results in inhibiting cell growth in various cancer cell lines. In a study involving A375 melanoma cells, compounds structurally related to imidazoquinoxalines demonstrated significant cytotoxic effects at concentrations as low as 10 µM. The residual cellular activity was notably low for certain derivatives, indicating strong anticancer properties .
| Compound | Cell Line | IC50 (µM) | Residual Activity (%) |
|---|---|---|---|
| 1 | A375 | 2.9 | 6 |
| 2 | A375 | 11.3 | 11 |
| Reference | Doxorubicin | <0.5 | - |
Antimicrobial Activity
The antimicrobial properties of imidazoquinoxaline derivatives have also been investigated. Compounds similar to this compound exhibited activity against both Gram-positive and Gram-negative bacteria. The dual action as both anticancer and antimicrobial agents makes these compounds particularly interesting for therapeutic applications .
Enzyme Inhibition
The compound's structural features suggest potential for enzyme inhibition. Studies have indicated that similar compounds can act as inhibitors for various enzymes involved in cancer progression and microbial resistance mechanisms. This inhibition may occur through competitive binding at the active sites of these enzymes.
Study on Anticancer Effects
In a comparative study examining the effects of various imidazoquinoxaline derivatives on cancer cell lines:
- Objective : To assess the cytotoxicity and mechanism of action.
- Methodology : Various derivatives were synthesized and tested against A375 melanoma cells.
- Findings : Certain derivatives displayed IC50 values significantly lower than standard chemotherapeutics, suggesting enhanced efficacy .
Study on Antimicrobial Properties
Another research focused on the antimicrobial efficacy of imidazoquinoxaline derivatives:
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs vary in substituent positions, aromaticity, and functional groups, leading to distinct physicochemical and biological properties:
Key Observations :
- Substituent Position : The para-methoxybenzyl group in the target compound likely increases lipophilicity compared to ortho-substituted analogs, influencing membrane permeability .
- Aromaticity: Fully aromatic analogs (e.g., PhIP) exhibit planar structures conducive to DNA intercalation, whereas the dihydro moiety in the target compound may reduce genotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
